N-(3-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide N-(3-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0736021
InChI: InChI=1S/C19H22N2O3/c1-4-18(22)20-15-6-5-7-16(11-15)21-19(23)12-24-17-10-13(2)8-9-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23)
SMILES: CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)C)C
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol

N-(3-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide

CAS No.:

Cat. No.: VC0736021

Molecular Formula: C19H22N2O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide -

Specification

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
IUPAC Name N-[3-[[2-(2,5-dimethylphenoxy)acetyl]amino]phenyl]propanamide
Standard InChI InChI=1S/C19H22N2O3/c1-4-18(22)20-15-6-5-7-16(11-15)21-19(23)12-24-17-10-13(2)8-9-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23)
Standard InChI Key YEBDFUKRJHRPPQ-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)C)C
Canonical SMILES CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)C)C

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